![molecular formula C10H10FN5O B11718501 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(3-Fluorphenyl)methyl]-N-hydroxy-1H-1,2,3-triazol-4-carboximidamid umfasst in der Regel die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch einen Ansatz synthetisiert werden, der die Reaktion eines Azids mit einem Alkin in Gegenwart eines Kupferkatalysators beinhaltet.
Einführung der Fluorphenylgruppe: Die 3-Fluorphenylgruppe kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, die die Reaktion eines Boronsäurederivats mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators beinhaltet.
Hydroxylierung und Carboximidamidbildung: Die Hydroxylierung des Triazolrings und die Bildung der Carboximidamidgruppe können durch Standardtechniken der organischen Synthese wie nukleophile Substitution und Amidierungsreaktionen erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der oben genannten Synthesewege unter Verwendung von kontinuierlichen Flusschemietechniken beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen wären für eine effiziente Produktion im großen Maßstab unerlässlich.
Analyse Chemischer Reaktionen
Reaktionstypen
1-[(3-Fluorphenyl)methyl]-N-hydroxy-1H-1,2,3-triazol-4-carboximidamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Carboximidamidgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Triazolderivaten.
Substitution: Bildung von substituierten Triazolderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-[(3-Fluorphenyl)methyl]-N-hydroxy-1H-1,2,3-triazol-4-carboximidamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 1-[(3-Fluorphenyl)methyl]-N-hydroxy-1H-1,2,3-triazol-4-carboximidamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Wirkmechanismus
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Fluorphenyl)-2-(1H-1,2,3-triazol-1-yl)ethanon: Ein weiteres Triazolderivat mit ähnlichen Strukturmerkmalen.
1-(3-Fluorphenyl)-2-(1H-1,2,3-triazol-1-yl)ethanon: Ein strukturelles Analogon mit einem anderen Substitutionsschema am Phenylring.
Einzigartigkeit
1-[(3-Fluorphenyl)methyl]-N-hydroxy-1H-1,2,3-triazol-4-carboximidamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Hydroxyl- als auch von Carboximidamidgruppen. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMENTXEVJNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
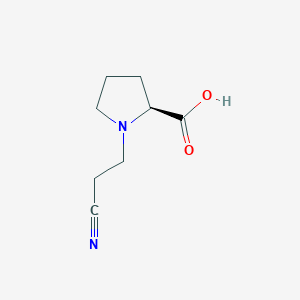
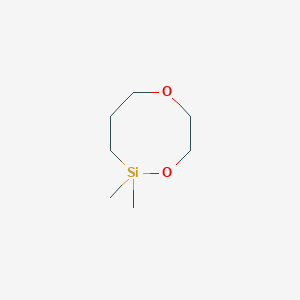
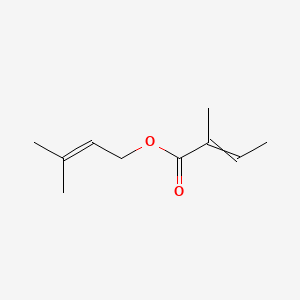
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
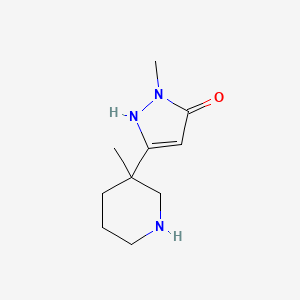
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
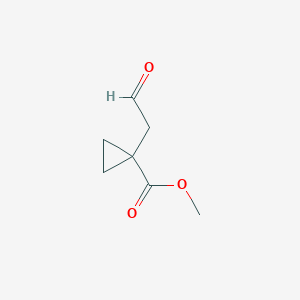
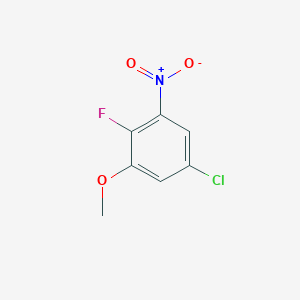
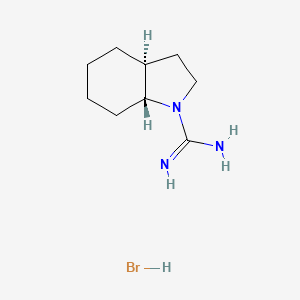


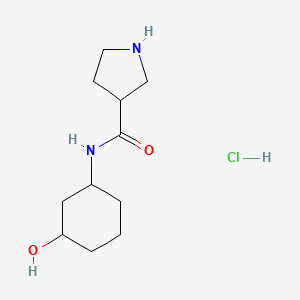
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
